![molecular formula C31H31N5O6S B2860367 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1219391-06-6](/img/structure/B2860367.png)
3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
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Description
3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C31H31N5O6S and its molecular weight is 601.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide involves complex chemical reactions, often aiming to explore the therapeutic potential of these compounds. For example, the synthesis and study of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines demonstrate the intricate chemical processes involved in creating compounds with potential biological activities, highlighting the importance of understanding chemical structures and reactivity in pharmaceutical research (Markosyan et al., 2008).
Biological Properties and Potential Therapeutic Uses
The biological properties of compounds similar to this compound are a significant area of research, with studies often focusing on their potential antitumor and anti-inflammatory effects. For instance, novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been evaluated for in vitro antitumor activity, revealing broad spectrum antitumor activity and highlighting the therapeutic potential of such compounds (Al-Suwaidan et al., 2016).
Molecular Docking and Mechanistic Insights
Molecular docking studies offer insights into the interaction of these compounds with biological targets, providing a better understanding of their mechanism of action and potential efficacy as therapeutic agents. For example, the synthesis and evaluation of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors offer valuable information on their inhibitory activities against key enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 1996).
properties
IUPAC Name |
3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O6S/c1-40-20-12-14-26(42-3)24(16-20)33-28(38)18-43-31-35-22-10-6-5-9-21(22)29-34-23(30(39)36(29)31)13-15-27(37)32-17-19-8-4-7-11-25(19)41-2/h4-12,14,16,23H,13,15,17-18H2,1-3H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVATLOSJHANLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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